molecular formula C22H31FN2O B6104903 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide

3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide

Cat. No. B6104903
M. Wt: 358.5 g/mol
InChI Key: WIINEIWPOWENAE-UHFFFAOYSA-N
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Description

3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide, commonly referred to as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 can increase this compound levels in the brain, which can help to reduce seizure activity and anxiety.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing this compound levels in the brain, CPP-115 has also been shown to increase dopamine levels in the brain, which can help to reduce drug-seeking behavior. Additionally, CPP-115 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-115 in lab experiments is that it is a highly selective inhibitor of 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide transaminase, which means that it can be used to specifically target this enzyme without affecting other enzymes or neurotransmitters in the brain. Additionally, CPP-115 has been shown to have good brain penetration, which means that it can effectively reach its target in the brain.
One limitation of using CPP-115 in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes. Additionally, CPP-115 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of epilepsy, as preclinical studies have shown that it can reduce seizure activity in animal models. Additionally, CPP-115 may have potential as a treatment for anxiety and addiction, although further research is needed to confirm these findings. Finally, future research may focus on optimizing the synthesis of CPP-115 to make it more widely available for research purposes.

Synthesis Methods

CPP-115 can be synthesized using a multi-step approach that involves the reaction of 4-fluorobenzylamine with 3-cyclohexen-1-ylmethylpiperidine to form the intermediate 1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperidine. This intermediate is then reacted with propanoyl chloride to yield the final product, 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, CPP-115 has been shown to increase 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide levels in the brain, which can help to reduce seizure activity and anxiety. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN2O/c23-21-9-6-19(7-10-21)16-24-22(26)11-8-18-12-14-25(15-13-18)17-20-4-2-1-3-5-20/h1-2,6-7,9-10,18,20H,3-5,8,11-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINEIWPOWENAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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